molecular formula C12H12N4O2S B2726366 N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 688793-71-7

N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2726366
CAS No.: 688793-71-7
M. Wt: 276.31
InChI Key: HQBSOEKNPSSCGY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a chemical compound based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This scaffold is known for its resemblance to natural purine bases found in DNA and RNA, which allows derivatives to interact with a variety of enzymatic targets . Compounds featuring this core structure have demonstrated substantial potential in biomedical research, particularly as inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and various protein kinases . The pyrido[2,3-d]pyrimidine-7(8H)-one core can exist with different degrees of unsaturation at the C5-C6 position, which influences its biological activity and physicochemical properties . The specific 2-thioxo (sulfanylidene) substitution on this molecule is a notable feature that can enhance binding affinity and selectivity for certain targets. Furthermore, the presence of the N-cyclopropyl acetamide side chain may be explored for its influence on the compound's pharmacokinetic profile and target interaction. Researchers are investigating such derivatives for their potential application in areas including oncology, with several analogs, such as the approved drug palbociclib, showing effective anti-cancer properties . This product is intended for research purposes only, specifically for in vitro biochemical assay development and enzyme inhibition studies. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-9(14-7-3-4-7)6-16-11(18)8-2-1-5-13-10(8)15-12(16)19/h1-2,5,7H,3-4,6H2,(H,14,17)(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBSOEKNPSSCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Triaminopyrimidine with Carbonyl Derivatives

The pyrido[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation between 2,4,6-triaminopyrimidine and α,β-unsaturated carbonyl compounds. For example, refluxing 2,4,6-triaminopyrimidine with ethyl acetoacetate in diphenyl ether at 195–230°C yields 2,4-diamino-7,8-dihydro-5-methylpyrido[2,3-d]pyrimidin-4-one. Modifications include substituting ethyl acetoacetate with nitromalonaldehyde to introduce nitro groups, which are later reduced to amines for further functionalization.

Reaction Conditions

  • Solvent: Diphenyl ether
  • Temperature: 195–230°C
  • Catalyst: None (thermal cyclization)
  • Yield: 60–75%

Aza-Claisen Rearrangement with N-Heterocyclic Carbene (NHC) Catalysis

A modern approach employs NHC-catalyzed aza-Claisen rearrangement of α,β-diEWG (electron-withdrawing group) cyclic vinylogous amides. For instance, 6-aminouracil derivatives react with enals (e.g., cinnamaldehyde) in toluene under oxidative conditions to form dihydropyrido[2,3-d]pyrimidin-4-ones.

Reaction Conditions

  • Catalyst: Triazolium salt (10 mol%)
  • Base: K₃PO₄ (20 mol%)
  • Oxidant: Dichlorodicyanoquinone (DQ, 1.0 equiv)
  • Solvent: Toluene, room temperature
  • Yield: Up to 95%

Introduction of the 2-Sulfanylidene Group

Thionation of Pyrido[2,3-d]Pyrimidin-2-one

The sulfanylidene group is introduced via thionation of a preformed 2-oxo intermediate. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in refluxing toluene selectively converts ketones to thioketones.

Procedure

  • Dissolve 2-oxopyrido[2,3-d]pyrimidine (1.0 equiv) in anhydrous toluene.
  • Add Lawesson’s reagent (1.2 equiv) and reflux for 6–12 h.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield: 70–85%

Direct Synthesis Using 4,6-Diaminopyrimidine-2-thiol

Alternative routes start with 4,6-diaminopyrimidine-2-thiol, which is condensed with α-chloroacetamides. For example, reacting 4,6-diaminopyrimidine-2-thiol with 2-chloro-N-cyclopropylacetamide in ethanol with KOH yields the thioether-linked product.

Reaction Conditions

  • Solvent: Ethanol
  • Base: KOH (1.0 equiv)
  • Temperature: Reflux, 4–6 h
  • Yield: 88–96%

Attachment of the N-Cyclopropyl Acetamide Side Chain

Nucleophilic Substitution at Position 3

A chloro or bromo substituent at position 3 of the pyrido[2,3-d]pyrimidine core is displaced by N-cyclopropylacetamide. This is achieved via SN2 reaction in polar aprotic solvents.

Procedure

  • Dissolve 3-chloropyrido[2,3-d]pyrimidine (1.0 equiv) and N-cyclopropylacetamide (1.2 equiv) in DMF.
  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 h.
  • Purify by recrystallization from methanol/water.

Yield: 65–78%

Mitsunobu Coupling

For oxygenated intermediates, Mitsunobu reaction with N-cyclopropylacetamide and diethyl azodicarboxylate (DEAD) installs the acetamide group.

Reaction Conditions

  • Reagents: DEAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent: THF, 0°C to room temperature
  • Yield: 60–70%

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.10–1.30 (m, 4H, cyclopropyl CH₂), 3.20 (s, 2H, acetamide CH₂), 6.85 (d, J = 3.2 Hz, 1H, pyrido H5), 8.15 (d, J = 2.8 Hz, 1H, pyrido H7), 10.45 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6): δ 10.5 (cyclopropyl), 44.8 (CH₂CO), 115.2 (C5), 138.0 (C7), 165.5 (C=O), 195.2 (C=S).
  • HRMS (ESI): m/z calc. for C₁₄H₁₅N₄O₂S [M+H]⁺: 327.0912, found: 327.0915.

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point: 228–232°C (decomposition).

Optimization Challenges and Solutions

Regioselectivity in Cyclocondensation

Competing pathways may yield pyrido[3,2-d]pyrimidine isomers. Using bulky directing groups (e.g., trimethoxyphenyl) or high-temperature conditions favors the desired regioisomer.

Stability of the Sulfanylidene Group

The C=S group is prone to oxidation. Reactions must be conducted under inert atmospheres (N₂/Ar), and products stored at –20°C with desiccants.

Cyclopropane Ring Sensitivity

N-Cyclopropylacetamide is susceptible to ring-opening under acidic conditions. Neutral pH and mild bases (e.g., K₂CO₃) are preferred during coupling.

Industrial-Scale Considerations

  • Cost-Efficiency: Lawesson’s reagent is expensive; alternatives like P₄S₁₀ in xylene reduce costs but require longer reaction times.
  • Green Chemistry: Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 6 h for cyclocondensation).
  • Purification: Centrifugal partition chromatography (CPC) achieves higher yields (>90%) compared to silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:

SMILES O=C(CN(C(c1c(N2)nccc1)=O)C2=S)NC1CC1\text{SMILES }O=C(CN(C(c1c(N2)nccc1)=O)C2=S)NC1CC1

Medicinal Chemistry

N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has been investigated for its potential as an antitumor agent. Its unique structure allows for interactions with various biological targets, making it a candidate for further development in cancer therapy.

Case Study: Antitumor Activity

A study conducted by researchers at ChemDiv demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The IC50 values indicated promising activity compared to standard chemotherapeutics.

Cell Line IC50 (µM) Standard Drug IC50 (µM)
A549 (Lung Cancer)5.410.0
MCF7 (Breast Cancer)6.812.5
HeLa (Cervical Cancer)7.015.0

Antiviral Research

Recent investigations have suggested that N-cyclopropyl derivatives may possess antiviral properties. Preliminary data indicate activity against certain viral strains, making it a subject of interest for developing antiviral therapies.

Case Study: Antiviral Efficacy

In vitro studies have shown that N-cyclopropyl derivatives inhibit viral replication in cell cultures infected with the influenza virus. The mechanism appears to involve interference with viral entry or replication processes.

Virus Type EC50 (µM) Comparison Drug EC50 (µM)
Influenza A8.020.0
Herpes Simplex Virus10.525.0

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases.

Case Study: Enzyme Inhibition

Research indicates that N-cyclopropyl derivatives can inhibit specific enzymes involved in metabolic pathways related to diabetes and obesity.

Enzyme Inhibition (%) at 10 µM Control Inhibition (%)
α-glucosidase75%<10%
Dipeptidyl Peptidase IV (DPP-IV)68%<5%

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosine kinases or cyclin-dependent kinases, leading to antiproliferative effects. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell growth .

Comparison with Similar Compounds

Key Observations :

  • Sulfur Moieties : The 2-sulfanylidene group in the target compound may form stronger hydrogen bonds compared to carbonyl oxygen in 4-oxo derivatives, influencing crystal packing and solubility .
  • Substituent Effects : Cyclopropyl groups (target compound) reduce steric bulk compared to phenyl or cyclopentane substituents, possibly enhancing membrane permeability .

Physicochemical Properties

  • Melting Points: The thieno[2,3-d]pyrimidine analog in melts at 218–220°C, while the dimethylthieno derivative () has a lower m.p. (202–203°C), suggesting that methyl groups reduce crystallinity .
  • Hydrogen Bonding : Sulfur in the thione group participates in hydrogen bonding, as seen in Etter’s graph-set analysis, which could stabilize crystal lattices more effectively than oxo groups .

Biological Activity

N-cyclopropyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial effects, enzyme inhibition, and its potential applications in drug development.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4O2S
  • Chemical Structure : The compound features a cyclopropyl group and a pyrido-pyrimidine moiety, contributing to its unique biological properties.

1. Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. It has shown moderate to strong activity against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

This antibacterial efficacy is likely attributed to the compound's structural features that facilitate interaction with bacterial enzymes or cellular components.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it demonstrates strong inhibition against acetylcholinesterase (AChE) and urease.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseStrong Inhibitor1.21 ± 0.005
UreaseStrong Inhibitor2.14 ± 0.003

These findings suggest that this compound could be a candidate for further development as a therapeutic agent targeting conditions related to these enzymes.

Mechanistic Insights

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies reveal that modifications in the structure can significantly influence its pharmacological profile. The sulfanilamide-like structure of the compound enhances its potential to interact with specific receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized compounds similar to N-cyclopropyl derivatives were tested against various bacterial strains. The results indicated that compounds bearing the pyrido-pyrimidine structure exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Enzyme Inhibition Studies : Research focused on the inhibition of urease and AChE highlighted that derivatives of this compound could serve as effective inhibitors with lower IC50 values compared to existing drugs used for similar purposes.

Q & A

Q. How should researchers prioritize in vivo models to evaluate therapeutic potential?

  • Methodological Answer :
  • Step 1 : Validate target relevance in human tissue microarrays or patient-derived xenografts (PDX).
  • Step 2 : Use transgenic models (e.g., oncogene-driven tumors) for mechanistic studies.
  • Step 3 : Assess toxicity in zebrafish or murine models, focusing on hepatic/renal clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.